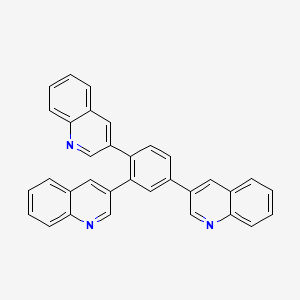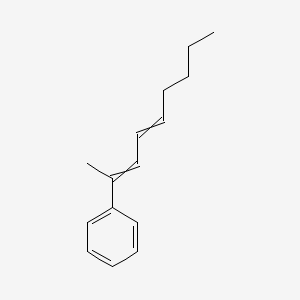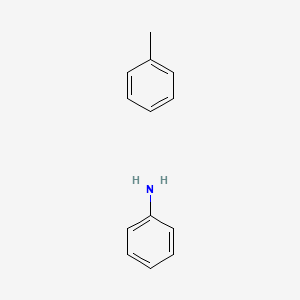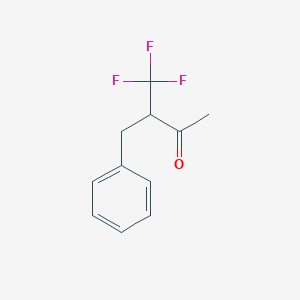
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2-Chloro-1,5-diphénylpent-1-én-4-yn-3-ol est un composé organique doté d'une structure complexe comprenant un atome de chlore, deux groupes phényles et un groupe alkyne.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3R)-2-chloro-1,5-diphénylpent-1-én-4-yn-3-ol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à utiliser des produits de départ tels que le phénylacétylène et le benzaldéhyde. La réaction se déroule en plusieurs étapes, notamment une condensation aldolique, une halogénation et une réduction, pour obtenir le produit souhaité. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont essentielles pour optimiser le rendement et la pureté du composé.
Méthodes de production industrielle
La production industrielle du (3R)-2-chloro-1,5-diphénylpent-1-én-4-yn-3-ol peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes garantissent une qualité constante et un débit élevé, essentiels pour les applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
(3R)-2-Chloro-1,5-diphénylpent-1-én-4-yn-3-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe alkyne en alcène ou en alcane.
Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs typiques.
Substitution : Des nucléophiles tels que l'azoture de sodium (NaN₃) ou le cyanure de potassium (KCN) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la benzophénone, tandis que la réduction peut donner des dérivés de diphénylpentène ou de diphénylpentane.
Applications de la recherche scientifique
(3R)-2-Chloro-1,5-diphénylpent-1-én-4-yn-3-ol présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Les caractéristiques structurelles du composé en font un candidat pour l'étude des interactions enzymatiques et des affinités de liaison.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le (3R)-2-chloro-1,5-diphénylpent-1-én-4-yn-3-ol exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure unique du composé lui permet de s'insérer dans des sites de liaison spécifiques, modulant l'activité de ces cibles. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques et la régulation de l'expression des gènes.
Applications De Recherche Scientifique
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
(3R)-2-Bromo-1,5-diphénylpent-1-én-4-yn-3-ol : Structure similaire avec un atome de brome à la place du chlore.
(3R)-2-Iodo-1,5-diphénylpent-1-én-4-yn-3-ol : Contient un atome d'iode à la place du chlore.
(3R)-2-Fluoro-1,5-diphénylpent-1-én-4-yn-3-ol : Substitution par un atome de fluor.
Unicité
La présence de l'atome de chlore dans le (3R)-2-chloro-1,5-diphénylpent-1-én-4-yn-3-ol confère une réactivité et des profils d'interaction uniques par rapport à ses analogues halogénés. Cela le rend particulièrement utile dans des réactions chimiques et des applications spécifiques où les propriétés du chlore sont avantageuses.
Propriétés
Numéro CAS |
819851-09-7 |
|---|---|
Formule moléculaire |
C17H13ClO |
Poids moléculaire |
268.7 g/mol |
Nom IUPAC |
(3R)-2-chloro-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C17H13ClO/c18-16(13-15-9-5-2-6-10-15)17(19)12-11-14-7-3-1-4-8-14/h1-10,13,17,19H/t17-/m1/s1 |
Clé InChI |
MJBUDKZVBLGHPG-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=C([C@@H](C#CC2=CC=CC=C2)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(C#CC2=CC=CC=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)

![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)




![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)

